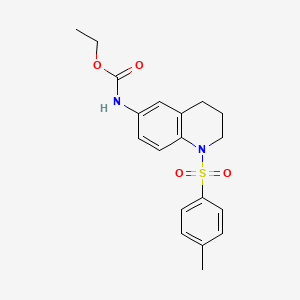

Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

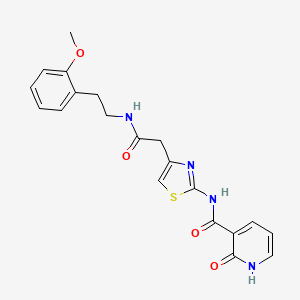

Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines . These compounds are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention in the scientific community due to their broad range of applications . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate was used in [4 + 2] annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and high yields (Zhu, Lan, & Kwon, 2003).

Helquinoline Antibiotic Synthesis : A tetrahydroquinoline derivative, helquinoline, was synthesized from cultures of Janibacter limosus and showed significant biological activity against bacteria and fungi (Asolkar et al., 2004).

Formation of Carbamate Derivatives : Ethyl N-(2-quinolyl) carbamate was synthesized from quinoline 1-oxide, potassium cyanate, and tosyl chloride in ethanol, demonstrating a method for producing carbamate derivatives (Hamana & Kumadaki, 1975).

Optically Active Intermediates : Degradation of laudanosine, a 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloid, with ethyl chloroformate produced an optically active chloro-carbamate intermediate, contributing to understanding the stereochemistry of carbamates (Lee & Wiegrebe, 1992).

Tetrahydroquinoline Derivatives Synthesis : Various tetrahydroquinoline derivatives were synthesized through coupling and cyclization processes, expanding the scope of tetrahydroquinoline chemistry (Stýskala, Slouka, & Lyčka, 2002).

Applications in Material Science

- Corrosion Inhibition : Novel organic compounds based on 8-hydroxyquinoline, including a tetrahydroquinoline derivative, were evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solution, showing significant inhibition efficiency (Faydy et al., 2019).

Mécanisme D'action

Target of Action

Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a complex organic compound. It is known that 1,2,3,4-tetrahydroquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .

Biochemical Pathways

It is known that tetrahydroquinoline derivatives can influence a variety of biological pathways due to their presence in various alkaloids .

Propriétés

IUPAC Name |

ethyl N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-3-25-19(22)20-16-8-11-18-15(13-16)5-4-12-21(18)26(23,24)17-9-6-14(2)7-10-17/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDKIOHRQFLSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B2816635.png)

![methyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2816637.png)

![2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2816643.png)

![N-cyclopentyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816644.png)

![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2816646.png)

![Ethyl 2-[(3,5-dichlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2816652.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2816658.png)